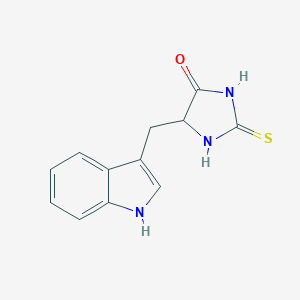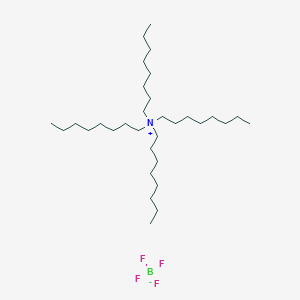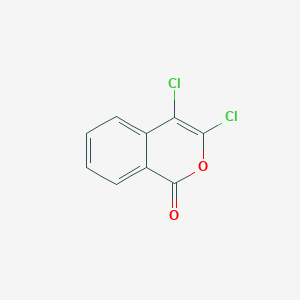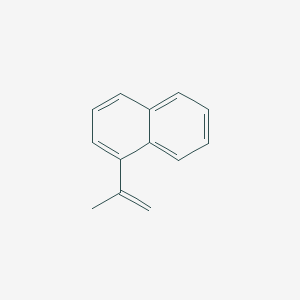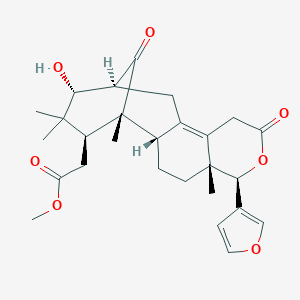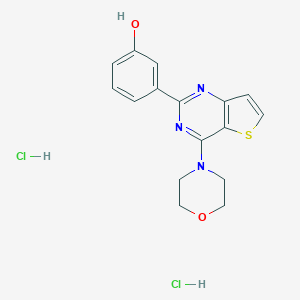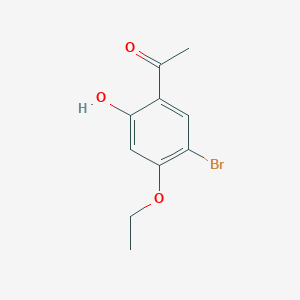
1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone, also known as BEEP, is a chemical compound that belongs to the class of chalcones. It has a molecular formula of C10H10BrO3 and a molecular weight of 273.09 g/mol. BEEP is a yellow crystalline solid that is soluble in organic solvents like ethanol and methanol. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone is not fully understood, but it is believed to act by modulating various signaling pathways in the cells. For example, 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress and inflammation. 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone has been reported to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. In animal studies, 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone has been shown to reduce the severity of inflammation in models of acute lung injury and colitis.
Advantages and Limitations for Lab Experiments
1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone is a useful intermediate in the synthesis of various bioactive compounds, and its synthesis is relatively straightforward. However, 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone is not commercially available and needs to be synthesized in the lab. Also, 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone is a yellow crystalline solid that is sensitive to light and air, and it needs to be stored in a dark and dry place to prevent degradation.
Future Directions
There are several future directions for the research on 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone. One direction is to explore its potential as a lead compound for the development of new drugs with antioxidant and anti-inflammatory activities. Another direction is to investigate its mechanism of action in more detail and identify its molecular targets in the cells. Additionally, the synthesis of 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone and its derivatives can be optimized to improve the yields and purity of the products.
Synthesis Methods
1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone can be synthesized by the condensation of 5-bromo-2-hydroxyacetophenone and ethyl 4-bromobenzoate in the presence of a base like potassium carbonate. The reaction takes place in a solvent like ethanol or dimethylformamide, and the product is isolated by filtration and recrystallization.
Scientific Research Applications
1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone has been widely used as a starting material in the synthesis of various bioactive compounds like flavonoids, pyrazoles, and pyrimidines. It has also been studied for its potential pharmacological activities like antioxidant, anti-inflammatory, and anticancer properties. For example, 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone has been reported to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest.
properties
CAS RN |
131359-44-9 |
|---|---|
Product Name |
1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone |
Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.1 g/mol |
IUPAC Name |
1-(5-bromo-4-ethoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-5-9(13)7(6(2)12)4-8(10)11/h4-5,13H,3H2,1-2H3 |
InChI Key |
MBOFCJIJELUIRJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)O)C(=O)C)Br |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)C(=O)C)Br |
synonyms |
ETHANONE, 1-(5-BROMO-4-ETHOXY-2-HYDROXYPHENYL) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
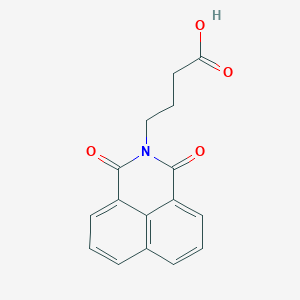
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

